3α-paricalcitol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3α-paricalcitol is an isomer of paricalcitol, an analogue of vitamin D2. Paricalcitol is a medication used for the treatment of secondary hyperparathyroidism.
Scientific Research Applications
1. Antitumor Potential
Paricalcitol, an analog of 1,25-dihydroxyvitamin D3, has shown potential in reducing the proliferation of uterine fibroid cells. In vitro and in vivo studies indicate that paricalcitol may significantly reduce fibroid tumor size, suggesting its potential as a noninvasive medical treatment option for uterine fibroids (Halder et al., 2014).
2. Anticancer Activity
Paricalcitol has demonstrated anticancer activity against leukemia, myeloma, and colon cancer cells. It inhibits cell proliferation by inducing cell cycle arrest, differentiation, and apoptosis. Its interaction with the vitamin D receptor (VDR) plays a crucial role in these processes, making it a candidate for clinical trials in certain cancers (Kumagai et al., 2003).
3. Immunomodulatory Effects
Paricalcitol exerts significant immunomodulatory activity comparable to calcitriol. It impairs the differentiation of immature dendritic cells from monocytes and reduces their capacity to induce antigen-specific T cells. This immunomodulatory potency makes paricalcitol relevant in therapy for chronic immune-mediated inflammatory diseases (Sochorová et al., 2009).
4. Renoprotective Effects
Studies have shown paricalcitol's efficacy in reducing albuminuria in patients with diabetic nephropathy. It offers a novel approach to lower residual renal risk in diabetes, especially when added to renin–angiotensin–aldosterone system (RAAS) inhibition therapy (de Zeeuw et al., 2010).
5. Modulation of Glucose Metabolism
Paricalcitol has been studied for its effects on glucose metabolism in patients with chronic kidney disease. However, it does not significantly impact glucose tolerance, insulin sensitivity, or beta-cell insulin response in non-diabetic patients with stage 3-4 chronic kidney disease (de Boer et al., 2012).
6. Combating Diabetic Nephropathy
Paricalcitol, when combined with omega-3 fatty acids, has shown enhanced renoprotective actions against diabetic nephropathy. This combination therapy enhances renal anti-oxidant and anti-inflammatory pathways, suggesting a synergistic effect in combating diabetic nephropathy (El-Boshy et al., 2021).
7. Attenuation of Kidney Injury
Paricalcitol attenuates cyclosporine-induced kidney injury by suppressing inflammatory, pro-fibrotic, and apoptotic factors through inhibition of various signaling pathways. This suggests its therapeutic potential in preventing nephropathy caused by certain medications (Park et al., 2010).
8. Cardiovascular and Renal Effects
Paricalcitol has been investigated for its effects on endothelial function and inflammation in patients with type 2 diabetes and chronic kidney disease. However, the study found no significant difference in endothelial function or biomarkers of inflammation and oxidative stress after treatment (Thethi et al., 2015).
9. Acute Kidney Injury Prevention
Paricalcitol shows a renoprotective effect in acute kidney injury models by decreasing renal oxidative injury and inflammation. It activates the Nrf2/HO-1 signaling pathway, providing new insights into AKI prevention (Wang et al., 2023).
properties
CAS RN |
216161-87-4 |
---|---|
Product Name |
3α-paricalcitol |
Molecular Formula |
C27H44O3 |
Molecular Weight |
416.64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.